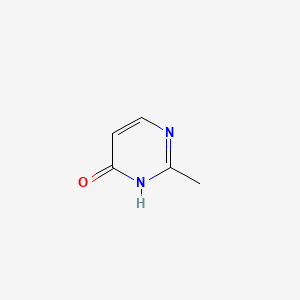

4-Hydroxy-2-methylpyrimidine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 69938. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-1H-pyrimidin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6N2O/c1-4-6-3-2-5(8)7-4/h2-3H,1H3,(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWIDYOLZFAQBOB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CC(=O)N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10941718 | |

| Record name | 2-Methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

110.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19875-04-8 | |

| Record name | 4-Hydroxy-2-methylpyrimidine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=69938 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Methylpyrimidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10941718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Reaction Pathway Elucidation for 4 Hydroxy 2 Methylpyrimidine and Its Derivatives

Advanced Synthetic Routes

The synthesis of 4-hydroxy-2-methylpyrimidine (B146051) and its derivatives is a cornerstone of heterocyclic chemistry, with numerous applications in pharmaceuticals and materials science. Advanced synthetic strategies focus on efficiency, regioselectivity, and the introduction of diverse functionalities.

Condensation Reactions with β-Dicarbonyl Compounds and Amidines

The Pinner synthesis remains a fundamental and widely utilized method for constructing the pyrimidine (B1678525) core. This reaction involves the condensation of a β-dicarbonyl compound with an amidine. mdpi.comslideshare.net For the synthesis of this compound, a suitable β-keto ester, such as ethyl acetoacetate, is reacted with acetamidine. The reaction is typically catalyzed by an acid or a base. slideshare.net

The general mechanism involves the initial reaction of the amidine with one of the carbonyl groups of the β-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to form the pyrimidine ring. The choice of reactants and reaction conditions, including solvent and catalyst, can be optimized to improve yields. For instance, using high-boiling point polar aprotic solvents like DMF and heating at elevated temperatures (120-160 °C) can drive the reaction to completion, often without the need for an external catalyst. google.com

An iron-catalyzed approach offers a modular synthesis of pyrimidine derivatives from saturated carbonyl compounds and amidines. acs.org This method proceeds via a β-C-H bond functionalization, demonstrating broad functional group tolerance and regioselectivity. acs.org

Detailed studies using techniques like C-13 nuclear magnetic resonance (NMR) have been instrumental in elucidating the mechanistic pathways of these condensation reactions. cdnsciencepub.com These studies have helped identify key intermediates, such as ring-closed dihydroxytetrahydropyrimidines and open-chain enamides, providing a deeper understanding of the reaction progress and the factors influencing the final product formation. cdnsciencepub.com

| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference |

| Ethyl acetoacetate | Acetamidine hydrochloride | High boiling solvent (e.g., DMF), 120 °C | This compound | google.com |

| β-Keto esters | Amidines | Acid or base catalysis | Substituted pyrimidines | slideshare.net |

| Saturated ketones | Amidines | Iron(II)-complex, TEMPO | Pyrimidine derivatives | acs.org |

| Acetylacetone | Amidines | - | 2,4,6-trimethylpyrimidines | cdnsciencepub.com |

Modifications and Functionalization at Pyrimidine Ring Positions

The functionalization of the pyrimidine ring is crucial for tailoring the properties of this compound for specific applications. Various strategies have been developed to introduce a wide range of substituents at different positions of the ring.

Halogenation and Subsequent Substitution Reactions (e.g., Chlorination of this compound)

The hydroxyl group at the C4 position of this compound can be readily converted to a chloro group, creating a versatile intermediate for further nucleophilic substitution reactions. nih.gov A common and effective method for this chlorination is the use of phosphorus oxychloride (POCl₃). nih.govfluorine1.ru The reaction is often carried out by heating the hydroxypyrimidine in excess POCl₃, sometimes in the presence of a base like pyridine (B92270). nih.gov A solvent-free approach, heating the substrate with an equimolar amount of POCl₃ and pyridine in a sealed reactor, has been developed for large-scale preparations. nih.gov The resulting 4-chloro-2-methylpyrimidine (B1348355) is a key precursor for introducing various other functional groups.

The chloro group at C4 is susceptible to nucleophilic attack, allowing for the introduction of a wide array of substituents. For example, it can be displaced by amines, alkoxides, and thiolates to yield the corresponding 4-amino, 4-alkoxy, and 4-thio derivatives. This reactivity makes 4-chloro-2-methylpyrimidine a valuable building block in medicinal chemistry.

| Starting Material | Reagent | Conditions | Product | Reference |

| This compound | POCl₃ | Heat | 4-Chloro-2-methylpyrimidine | nih.govfluorine1.ru |

| 4-Trifluoromethyl-6-methylpyrimidine-2-ol | POCl₃ | Reflux | 2-Chloro-4-methyl-6-trifluoromethylpyrimidine | fluorine1.ru |

| 2,4-Dihydroxy-5-bromopyrimidine | POCl₃, Pyridine | 160 °C, sealed reactor | 2,4-Dichloro-5-bromopyrimidine | nih.gov |

Alkylation and Arylation Strategies

Alkylation and arylation reactions provide a means to introduce carbon-based substituents onto the pyrimidine ring, further diversifying its chemical space. Alkylation can occur at both nitrogen and oxygen atoms of this compound. Chemoselective O-alkylation of similar pyrimidin-2(1H)-ones has been achieved using alkylating agents like 4-(iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines, offering high yields and short reaction times. nih.gov Phase transfer catalysis (PTC) conditions, using reagents like tetrabutylammonium (B224687) bromide and potassium carbonate, have also been successfully employed for the O-alkylation of hydroxypyrimidines. researchgate.net

Direct arylation of pyridone systems, which are structurally related to hydroxypyrimidines, has been accomplished using palladium catalysis with aryl boronic acids. rsc.org This method provides an efficient route to 3-arylated products under mild conditions. rsc.org The combination of nickel, a hydrogen atom transfer (HAT) catalyst, and photoredox catalysis has also emerged as a powerful tool for the direct C-H arylation and alkylation of aldehydes, a strategy that could potentially be adapted for pyrimidine systems. researchgate.net

| Substrate | Reagent(s) | Catalyst/Conditions | Product | Reference |

| 6-Substituted-4-(trifluoromethyl)pyrimidin-2(1H)-ones | 4-(Iodomethyl)-2-(methylthio)-6-(trihalomethyl)pyrimidines | - | O-alkylated pyrimidines | nih.gov |

| 2-Hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one | Alkyl halides | Tetrabutylammonium bromide, K₂CO₃ (PTC) | 2-Alkoxy derivatives | researchgate.net |

| N-Substituted-4-hydroxy-2-pyridones | Aryl boronic acids | Palladium catalyst | 3-Arylated products | rsc.org |

Introduction of Heteroatom-Containing Moieties (e.g., C4-Heteroatom Derivatives)

The introduction of heteroatoms such as sulfur and additional nitrogen atoms at the C4 position can significantly modulate the biological and chemical properties of the pyrimidine scaffold. The versatile 4-chloro-2-methylpyrimidine intermediate readily reacts with various heteroatom-containing nucleophiles.

For instance, reaction with thiourea (B124793) can lead to the formation of a thione derivative. Similarly, reaction with hydrazine (B178648) can produce a hydrazinylpyrimidine, which can be further derivatized. The direct condensation of cyanic acid derivatives with N-vinyl or N-aryl amides presents a route to C4-heteroatom substituted pyrimidines. organic-chemistry.orgresearchgate.net

| Precursor | Reagent | Product Type | Reference |

| 4-Chloro-2-methylpyrimidine | Thiourea | 2-Methyl-4-thiopyrimidine | - |

| 4-Chloro-2-methylpyrimidine | Hydrazine | 4-Hydrazinyl-2-methylpyrimidine | |

| N-vinyl/aryl amides | Cyanic bromide/thiocyanatomethane | C4-heteroatom substituted pyrimidines | organic-chemistry.orgresearchgate.net |

Amination and Hydroxylation Site-Specific Control

Controlling the site of amination and hydroxylation is critical for synthesizing specific isomers of functionalized pyrimidines. The inherent reactivity of the pyrimidine ring often directs substitution to certain positions. However, strategic use of protecting groups and specific reagents can achieve site-specific modifications.

Deaminative chlorination offers a method to convert aminoheterocycles into their chloro-derivatives, which can then be subjected to nucleophilic substitution with hydroxide (B78521) or other nucleophiles. nih.gov This two-step process allows for the formal introduction of a hydroxyl group at a position that was previously an amino group.

Furthermore, a deconstruction-reconstruction strategy has been developed for pyrimidine diversification. nih.gov This involves converting a pyrimidine into an N-arylpyrimidinium salt, which then undergoes cleavage. The resulting intermediate can be recyclized with various reagents, including amidines, to form new 2-substituted pyrimidines, effectively allowing for the functionalization of the C2 position. nih.gov

Multicomponent Reaction Approaches

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach for the synthesis of complex molecules like pyrimidine derivatives from three or more starting materials in a single synthetic operation. rasayanjournal.co.inacs.org These reactions are particularly valuable in generating libraries of structurally diverse compounds for various applications. acs.org

Several MCR strategies have been developed for the synthesis of pyrimidine cores. One notable example involves the iridium-catalyzed reaction of amidines with up to three different alcohols, proceeding through a sequence of condensation and dehydrogenation steps to form highly substituted pyrimidines. acs.org Another approach utilizes the one-pot reaction of 4(6)-aminouracil, malononitrile, and various aromatic aldehydes to produce pyrido[2,3-d]pyrimidine (B1209978) derivatives. scirp.org This reaction can be performed under microwave irradiation or catalyzed by diammonium hydrogen phosphate (B84403) in aqueous media. scirp.org

The Biginelli-type reaction is a classic MCR for pyrimidine synthesis. An efficient one-pot, three-component synthesis of tetrahydropyrimido[4,5-d]pyrimidine-diones has been reported using aryl aldehydes, barbituric acid, and urea (B33335) or thiourea, catalyzed by ceric ammonium (B1175870) nitrate (B79036) in water. rsc.org Similarly, proline-complex catalyzed MCRs have been optimized for the synthesis of pyrimidine analogues, with reaction conditions such as temperature, time, and molar ratios being systematically adjusted to improve yields and selectivity. ijcrt.org

Ultrasound has also been employed to promote the MCR of 4-hydroxycoumarin (B602359), aromatic aldehydes, and 6-aminouracils, catalyzed by sulfamic acid in aqueous ethanol (B145695), to afford functionalized coumarin-uracil hybrids. acs.org

Table 1: Examples of Multicomponent Reactions for Pyrimidine Synthesis

| Reactants | Catalyst/Conditions | Product Type | Reference |

| Amidines, Alcohols | Iridium-pincer complex | Substituted pyrimidines | acs.org |

| 4(6)-Aminouracil, Malononitrile, Aromatic Aldehydes | Microwave or (NH4)2HPO4 | Pyrido[2,3-d]pyrimidines | scirp.org |

| Aryl Aldehydes, Barbituric Acid, Urea/Thiourea | Ceric Ammonium Nitrate/Water | Tetrahydropyrimido[4,5-d]pyrimidine-diones | rsc.org |

| 4-Hydroxycoumarin, Aromatic Aldehydes, 6-Aminouracils | Sulfamic Acid/Ultrasound | Coumarin-uracil hybrids | acs.org |

Green Chemistry Approaches in Pyrimidine Synthesis

In recent years, there has been a significant shift towards the development of environmentally benign or "green" methods for the synthesis of pyrimidines. rasayanjournal.co.innih.gov These approaches aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency. rasayanjournal.co.in

Key green chemistry techniques applied to pyrimidine synthesis include:

Catalysis: The use of catalysts, including green catalysts, can enhance reaction rates and selectivity, often under milder conditions. rasayanjournal.co.innih.gov For instance, proline-complexes have been used to catalyze the multicomponent synthesis of pyrimidines. ijcrt.org

Microwave-Assisted Synthesis: Microwave irradiation can significantly shorten reaction times and improve yields compared to conventional heating methods. rasayanjournal.co.innih.gov It has been successfully used in the synthesis of pyrido[2,3-d]pyrimidine derivatives. scirp.org

Ultrasound-Assisted Synthesis: Sonication provides an alternative energy source that can promote reactions, as seen in the synthesis of coumarin-uracil hybrids. acs.orgnih.gov

Solvent-Free Reactions: Conducting reactions in the absence of a solvent, often using techniques like mechanical grinding or ball milling, reduces waste and simplifies product isolation. rasayanjournal.co.innih.govresearchgate.net A solvent-free method for the iodination of pyrimidine derivatives using mechanical grinding has been reported. nih.govmdpi.com

Use of Greener Solvents: When a solvent is necessary, the use of environmentally friendly options like water or aqueous ethanol is preferred. scirp.orgacs.org

These green approaches not only offer environmental benefits but can also lead to financial gains through reduced reaction times, simplified workup procedures, and higher product yields. rasayanjournal.co.in

Reaction Mechanism Investigations

Detailed Mechanistic Studies of Cyclization Pathways

The formation of the pyrimidine ring typically proceeds through a cyclization reaction. Mechanistic studies have provided insights into these pathways. For instance, the synthesis of pyrimidines from amidines and α,β-unsaturated imines is proposed to occur via an aza-Michael addition followed by intramolecular cyclization and subsequent dehydration or dehydrohalogenation. mdpi.com

In the synthesis of pyrimido[4,5-d]pyrimidin-4(1H)-ones from 2-(ethoxymethylene)malononitrile and guanidine (B92328) or amidine derivatives, the proposed mechanism involves a Michael addition, followed by cyclization, isomerization, and aromatization. rsc.org

Computational studies have also been employed to elucidate reaction mechanisms. For example, density functional theory (B3LYP) calculations have been used to investigate the oxidative cyclization catalyzed by clavaminic acid synthase, suggesting a complex mechanism involving radical intermediates. nih.gov Mechanistic studies of electrophilic cyclization reactions onto π bonds indicate that the process can proceed through zwitterionic intermediates, with the regio- and stereochemistry being set in the initial cyclization step. nsf.gov

Photooxidation Kinetics and Mechanisms, including Singlet Molecular Oxygen Interactions

The photooxidation of pyrimidine derivatives is a critical area of study, particularly concerning their environmental degradation. cdnsciencepub.com Singlet molecular oxygen (¹O₂), a highly reactive oxygen species, plays a significant role in these processes. mdpi.comsci-hub.se It can be generated through photosensitization, where a photosensitizer absorbs light and transfers energy to ground-state triplet oxygen. mdpi.comnih.gov

Studies on 2-amino-4-hydroxy-6-methylpyrimidine (B160893) have shown that it is relatively inert to direct attack by singlet molecular oxygen. cdnsciencepub.com However, in the presence of a photosensitizer like riboflavin, it can undergo photodegradation. cdnsciencepub.com The mechanism is complex, involving the quenching of the photosensitizer's excited states by the pyrimidine derivative, leading to the formation of superoxide (B77818) anion, which is the primary oxidizing species. cdnsciencepub.com

The kinetics of dye-sensitized photooxidation of 2-amino-4-hydroxy-6-methylpyrimidine have been investigated, revealing that the rate of reaction is significantly enhanced in alkaline media due to the ionization of the hydroxyl group. researchgate.net This suggests a charge-transfer mediated mechanism. researchgate.net The presence of a 4-hydroxy group is crucial for this reactivity, as the tautomeric 4-oxo form, which is predominant in neutral solutions, is less reactive towards singlet oxygen. researchgate.net

Table 2: Kinetic Data for the Interaction of 2-amino-4-hydroxy-6-methylpyrimidine (AHMPD) with Excited States of Riboflavin (Rf)

| Quenching Process | Rate Constant (M⁻¹s⁻¹) | Reference |

| Quenching of singlet excited Rf by AHMPD | 2.7 x 10⁹ | cdnsciencepub.com |

| Quenching of triplet excited Rf by AHMPD | 2.7 x 10⁷ | cdnsciencepub.com |

Role of Substituents on Reaction Selectivity and Efficiency

Substituents on the pyrimidine ring and the reacting partners play a crucial role in determining the selectivity and efficiency of synthetic reactions. mdpi.com In the synthesis of pyrimidines from amidines, the nature of the substituent on the aryl group of the amidine affects the reaction yield; electron-donating groups lead to higher yields compared to electron-withdrawing groups. mdpi.com

The presence of a trifluoromethyl group has been shown to be essential for the selective synthesis of certain trifluoromethylated pyrimidines, whereas other substituents lead to the formation of imidazoles instead. mdpi.com The position of substituents is also critical. For instance, in the cycloaddition reactions of 1,2,3-triazines, the presence of electron-donating substituents at the C5 position facilitates the reaction with amidines to produce 2,5-disubstituted pyrimidines in excellent yields. acs.org

In the context of prolyl hydroxylase domain inhibitors based on a 4-hydroxypyrimidine (B43898) scaffold, the C-5 amide group and its substituents are key for binding to the enzyme's active site. researchgate.net The biphenyl (B1667301) group, for example, projects into a hydrophobic pocket, influencing the inhibitor's potency. researchgate.net

Process Optimization Studies in Academic Synthesis

For the synthesis of 4-hydroxyl-2-(methylsulfanyl)-pyrimidine-5-carboxylic acid ethyl ester, a study optimized the feed ratio of reactants and reaction time and temperature to achieve a yield of 81.1%. ciac.jl.cn The optimized conditions involved the dropwise addition of sodium hydroxide solution to a mixture of S-methylisothiourea hemisulfate salt and diethyl ethoxymethylenemalonate at room temperature for 6 hours. ciac.jl.cn

In the multicomponent synthesis of pyrimidine analogues catalyzed by a proline-complex, optimization of reaction temperature to a range of 80-100°C and a reaction time of 4 hours was found to be most effective. ijcrt.org Similarly, in the synthesis of pyrido[2,3-d]pyrimidine derivatives, optimization of the catalyst amount and reaction conditions (conventional heating vs. microwave irradiation) was performed to maximize yields. scirp.org For instance, using 10 mol% of diammonium hydrogen phosphate as a catalyst at reflux provided the best results under conventional heating. scirp.org

While academic studies focus on these optimizations, the transition to industrial-scale production introduces further challenges related to cost, repeatability, and process scale-up that need to be addressed. powertechjournal.com

Solvent Effects on Reaction Yields and Purity

Research into the formylation of 2-methylpyrimidine-4,6-diol, a dihydroxy analogue of this compound, under Vilsmeier-Haack conditions, has provided a comparative analysis of different solvents. mdpi.comsciforum.net The study explored the reaction in o-xylene, N,N-dimethylformamide (DMF), benzene, and dichloroethane. mdpi.comsciforum.net Among these, DMF was identified as the optimal solvent, providing the highest practical yield of the desired product, 4,6-dihydroxy-2-methylpyrimidine-5-carbaldehyde, in the shortest time. mdpi.comsciforum.net This is attributed to DMF's high boiling point and its ability to effectively dissolve the reactants and intermediates. sciforum.netgoogle.com A patent for preparing various 4-hydroxy-substituted pyrimidines also highlights the use of high-boiling solvents like DMF, achieving yields as high as 88.0%. google.com

In the synthesis of other derivatives, such as 4-difluoromethyl-6-methylpyrimidine-2-ol, the use of glacial acetic acid as a solvent under reflux conditions led to yields exceeding 90%. fluorine1.ru This result was a significant improvement over previous methods, underscoring the importance of selecting a solvent that can facilitate the reaction at an optimal temperature. fluorine1.ru For the synthesis of ethyl this compound-5-carboxylate, a derivative formed via cyclocondensation, ethanol and acetic acid are noted as common solvent choices.

Furthermore, the synthesis of 4-hydroxy-5-methylpyrimidine (B101695) has been achieved through the desulfurization of 4-hydroxy-2-mercapto-5-methylpyrimidine. This reaction is effectively carried out in a mixed solvent system of water and ammonia, which acts as a base to stabilize intermediates and prevent side reactions, leading to a high yield of 97%.

The following table summarizes the effects of different solvents on the synthesis of this compound and its derivatives.

| Target Compound/Derivative | Reaction Type | Solvent(s) | Yield (%) | Reference |

| 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | Vilsmeier-Haack Formylation | N,N-Dimethylformamide (DMF) | Highest | mdpi.com, sciforum.net |

| 4,6-Dihydroxy-2-methylpyrimidine-5-carbaldehyde | Vilsmeier-Haack Formylation | o-Xylene, Benzene, Dichloroethane | Lower | mdpi.com, sciforum.net |

| 2-Amino-4-hydroxy-6-methylpyrimidine | Cyclocondensation | N,N-Dimethylformamide (DMF) | 88.0% | google.com |

| 4-Difluoromethyl-6-methylpyrimidine-2-ol | Condensation | Glacial Acetic Acid | >90% | fluorine1.ru |

| Ethyl this compound-5-carboxylate | Cyclocondensation | Ethanol or Acetic Acid | — | |

| 4-Hydroxy-5-methylpyrimidine | Desulfurization | Water/Ammonia | 97% |

Catalyst Development and Screening for Enhanced Reactivity

Catalysts are fundamental to modern organic synthesis, offering pathways to increased reaction rates, higher selectivity, and milder reaction conditions. The development and screening of catalysts for the synthesis of this compound and its derivatives have focused on improving efficiency and promoting green chemistry principles.

In the synthesis of derivatives, various catalytic systems have been employed. For instance, the chlorination of 2-methyl-4-hydroxypyrimidine using phosphorus oxychloride is significantly influenced by the choice of an organic base as a catalyst. google.com Screening of bases such as triethylamine, diisopropylethylamine, N,N-dimethylaniline, and pyridine revealed that diisopropylethylamine provided the highest yield (91.55%), while pyridine resulted in the lowest (77.86%). google.com

Metal catalysts are also prominent. Raney Nickel is a highly effective catalyst for the desulfurization of 4-hydroxy-2-mercapto-5-methylpyrimidine, achieving a near-quantitative yield of 97%. In other transformations, palladium catalysts like Pd/C and Pd(OAc)₂ are used. researchgate.netnih.gov For example, the synthesis of a 4-aminopyrimidine-5-carbonitrile (B127032) derivative involved Pd(OAc)₂ with a specialized phosphine (B1218219) ligand. researchgate.net

Acid catalysts are frequently used in condensation reactions. Sulfamic acid has been successfully used as a cost-effective and environmentally friendly catalyst for the three-component tandem reaction to produce coumarin-uracil hybrids, which are complex pyrimidine derivatives. acs.org Similarly, p-toluene sulfonic acid is effective in multicomponent reactions for synthesizing 2-pyridone-pyrimidine derivatives. researchgate.net

The following table presents a summary of various catalysts used in the synthesis of this compound derivatives, highlighting their application and impact on reaction yield.

| Starting Material/Reaction Type | Catalyst(s) | Product/Derivative | Yield (%) | Reference |

| Chlorination of 2-Methyl-4-hydroxypyrimidine | Diisopropylethylamine / POCl₃ | 4-Chloro-2-methylpyrimidine | 91.55% | google.com |

| Chlorination of 2-Methyl-4-hydroxypyrimidine | Triethylamine / POCl₃ | 4-Chloro-2-methylpyrimidine | 88.98% | google.com |

| Chlorination of 2-Methyl-4-hydroxypyrimidine | N,N-Dimethylaniline / POCl₃ | 4-Chloro-2-methylpyrimidine | 85.56% | google.com |

| Chlorination of 2-Methyl-4-hydroxypyrimidine | Pyridine / POCl₃ | 4-Chloro-2-methylpyrimidine | 77.86% | google.com |

| Desulfurization of 4-Hydroxy-2-mercapto-5-methylpyrimidine | Raney Nickel | 4-Hydroxy-5-methylpyrimidine | 97% | |

| Three-component tandem reaction | Sulfamic Acid | 6-Amino-5-((4-hydroxy-2-oxo-2H-chromen-3-yl)(phenyl)methyl)pyrimidine-2,4(1H,3H)-dione | 83% | acs.org |

| Multicomponent reaction | p-Toluene sulfonic acid | 2-Pyridone-pyrimidine derivatives | — | researchgate.net |

| Synthesis of 4-[(6-Chloropyridin-3-yl)methoxy]-2-isopropyl-6-methylpyrimidine | NaH / Tetrabutylammonium bromide (TBAB) | 4-[(6-Chloropyridin-3-yl)methoxy]-2-isopropyl-6-methylpyrimidine | >50% | mdpi.com |

| Condensation with 3,4,5-trimethoxybenzoic acid | EDCI (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) | Pyrimidine-ester derivative | >50% | mdpi.com |

Medicinal Chemistry and Biological Activity of 4 Hydroxy 2 Methylpyrimidine Derivatives

Anti-Inflammatory Mechanisms

Pyrimidine (B1678525) derivatives have demonstrated notable anti-inflammatory effects by interacting with key components of the inflammatory cascade. rsc.org Their mechanisms often involve the inhibition of pro-inflammatory enzymes and the modulation of critical signaling pathways that govern the inflammatory response.

Cyclooxygenase (COX) Enzyme Inhibition (COX-1 and COX-2)

A primary mechanism for the anti-inflammatory action of many compounds is the inhibition of cyclooxygenase (COX) enzymes. These enzymes, existing as two main isoforms (COX-1 and COX-2), are responsible for converting arachidonic acid into prostaglandins (B1171923) (PGE₂), which are potent inflammatory mediators. rsc.org While traditional non-steroidal anti-inflammatory drugs (NSAIDs) often inhibit both isoforms, selective inhibition of COX-2 is a desirable therapeutic goal, as COX-1 is involved in maintaining normal physiological functions. nih.gov

Several studies have evaluated pyrimidine derivatives for their ability to inhibit COX enzymes. For instance, a series of pyrazolo[3,4-d]pyrimidine derivatives were found to suppress the activity of both COX-1 and COX-2. rsc.org The inhibitory potency, measured as the half-maximal inhibitory concentration (IC₅₀), revealed varying degrees of selectivity. Similarly, certain pyrano[2,3-d]pyrimidines demonstrated potent COX-2 inhibition, with IC₅₀ values comparable to the selective COX-2 inhibitor drug, celecoxib (B62257). rsc.org Another study on pyridopyrimidine derivatives also identified compounds with significant COX-2 inhibitory activity, superior to celecoxib in some cases. dovepress.com

| Compound Class | Derivative | COX-1 IC₅₀ (μM) | COX-2 IC₅₀ (μM) | Selectivity Index (COX-1/COX-2) | Reference |

|---|---|---|---|---|---|

| Pyrazolo[3,4-d]pyrimidine | 3b | 19.45 ± 0.07 | 31.4 ± 0.12 | 0.62 | rsc.org |

| 4b | 26.04 ± 0.36 | 34.4 ± 0.10 | 0.76 | rsc.org | |

| 4d | 28.39 ± 0.03 | 23.8 ± 0.20 | 1.19 | rsc.org | |

| Pyrano[2,3-d]pyrimidine | 5 | - | 0.04 ± 0.09 | - | rsc.org |

| 6 | - | 0.04 ± 0.02 | - | rsc.org | |

| Pyridopyrimidinone | IIId | - | 0.67 | - | dovepress.com |

| IIIi | - | 0.69 | - | dovepress.com | |

| IIIf | 11.23 | 0.95 | 11.82 | dovepress.com | |

| Reference Drug | Celecoxib | - | 0.04 ± 0.01 / 1.11 | - | rsc.orgdovepress.com |

Modulation of Inflammatory Pathways (e.g., NF-kB, Nitric Oxide, TNF-α Production)

Beyond direct enzyme inhibition, 4-hydroxy-2-methylpyrimidine (B146051) derivatives can exert anti-inflammatory effects by modulating intracellular signaling pathways. The Nuclear Factor-kappa B (NF-κB) pathway is a crucial regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including those for cytokines like TNF-α and enzymes like inducible nitric oxide synthase (iNOS). google.comnih.gov

Research has shown that pyrimidine derivatives can inhibit the NF-κB pathway. rsc.orggoogle.com One mechanism involves preventing the degradation of the inhibitor of κB alpha (IκBα), which otherwise sequesters NF-κB in the cytoplasm. nih.gov By blocking IκBα degradation, these compounds prevent the nuclear translocation of the p65 subunit of NF-κB, thereby inhibiting the transcription of target inflammatory genes. google.comnih.gov For example, (±)-4-hydroxy-2-methyl-pyrimidine-5-carboxylic acid has been identified as an inhibitor of NF-κB activation. google.com

This modulation of NF-κB and other pathways leads to a downstream reduction in the production of key inflammatory mediators. Studies on triazole-pyrimidine hybrids have demonstrated their ability to significantly inhibit the production of nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in human microglia cells stimulated with lipopolysaccharide (LPS), a potent inflammatory agent. nih.gov Similarly, other pyrimidine derivatives have been shown to inhibit pro-inflammatory cytokines such as Interleukin-1beta (IL-1β) and IL-6. nih.gov

Structure-Activity Relationship (SAR) Studies for Anti-inflammatory Potency

Structure-activity relationship (SAR) studies are crucial for optimizing the anti-inflammatory potency of pyrimidine derivatives. These studies analyze how chemical modifications to the core structure affect biological activity.

For a series of pyrrolo[2,3-d]pyrimidines, SAR analysis revealed that the introduction of a 4-methoxyphenyl (B3050149) group at position-7 enhanced anti-inflammatory activity. rsc.org Furthermore, the specific arrangement of the heterocyclic systems was found to be important; pyrrolo[2,3-d]pyrimidines showed better activity than isomeric pyrrolo[3,2-e] rsc.orgtriazolo[4,3-c]pyrimidines. rsc.org For pyridopyrimidinone derivatives, the presence of a hydroxyl group on a phenyl substituent was found to be more advantageous for COX-2 inhibitory activity and selectivity than a 2,4-dimethoxy substitution. dovepress.com These insights provide a rational basis for the design of new, more potent anti-inflammatory agents based on the pyrimidine scaffold.

Neuropharmacological Investigations

In addition to their anti-inflammatory roles, derivatives of this compound have been investigated for their potential in treating neurological disorders. Their activity in this area often stems from the close relationship between inflammation and neuronal damage.

Neuroprotective Effects (e.g., Inhibition of ER Stress, Reduction of Apoptosis)

Endoplasmic Reticulum (ER) stress is a cellular condition caused by the accumulation of unfolded or misfolded proteins in the ER lumen. mdpi.com If the adaptive mechanisms, collectively known as the Unfolded Protein Response (UPR), fail to restore homeostasis, prolonged ER stress can trigger apoptotic (programmed cell death) pathways, leading to neuronal death. nih.govfrontiersin.org This process is implicated in the pathology of various neurodegenerative diseases. nih.govmdpi.com Key signaling pathways involved in ER stress-induced apoptosis include the PERK-eIF2α-ATF4-CHOP axis and the IRE1-JNK pathway. nih.govfrontiersin.org

Recent studies have highlighted the neuroprotective potential of pyrimidine derivatives through the modulation of ER stress. A series of novel triazole-pyrimidine hybrids were evaluated for their ability to protect neuronal cells. nih.gov Several of these compounds exhibited promising neuroprotective activity by reducing the expression of key ER stress and apoptosis markers in human neuronal cells subjected to oxygen-glucose deprivation/reoxygenation (OGD/R), a model that simulates ischemic conditions. nih.gov

Specifically, these compounds were shown to decrease the expression of the ER chaperone BiP (Binding immunoglobulin protein), an indicator of ER stress, and cleaved caspase-3, a critical executioner of apoptosis. nih.gov Molecular docking studies further suggested that these compounds may act by interacting with proteins that regulate these pathways, such as Activating Transcription Factor 4 (ATF4) and NF-κB. nih.gov

| Compound | Compound Class | Observed Neuroprotective Effect | Cell Model | Reference |

|---|---|---|---|---|

| ZA2, ZA3, ZA4, ZA5, ZA6 | Triazole-pyrimidine hybrid | Reduced expression of ER stress marker (BiP) and apoptosis marker (cleaved caspase-3) | Human neuronal cells (SH-SY5Y) | nih.gov |

| S5 |

Interaction with Neuronal Cell Models and Microglia

The neuropharmacological effects of this compound derivatives have been investigated using various in vitro models. Human neuroblastoma cell lines, such as SH-SY5Y, are commonly used to study the neuroprotective properties of compounds because they exhibit neuron-like characteristics. nih.gov These cells can be subjected to stresses like OGD/R to mimic the cellular damage that occurs during events like an ischemic stroke. nih.gov

Microglia, the resident immune cells of the central nervous system, are also critical players in neuroinflammation. nih.gov When activated by stimuli like LPS, microglia release a host of inflammatory molecules, including NO and TNF-α, which can contribute to neuronal damage. nih.govnih.gov Therefore, compounds that can modulate microglial activation are of significant interest.

Studies have shown that triazole-pyrimidine derivatives can directly target these cells. Several compounds from this class were found to significantly inhibit the production of NO and TNF-α in LPS-stimulated human microglia cells, demonstrating potent anti-neuroinflammatory properties. nih.gov This dual action—providing direct neuroprotection to neurons by mitigating ER stress and reducing the inflammatory output from microglia—highlights the therapeutic potential of these pyrimidine derivatives for neurodegenerative and neuroinflammatory conditions. nih.gov

Mechanisms of Anti-neuroinflammation

Derivatives of this compound have shown potential in mitigating neuroinflammation, a key process in many neurodegenerative diseases. Research into structurally related compounds suggests several mechanisms by which these derivatives may exert their effects.

One primary mechanism is the modulation of inflammatory pathways in microglia, the primary immune cells of the central nervous system. nih.gov Studies on pyrimidine derivatives indicate they can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO) and tumor necrosis factor-alpha (TNF-α) in activated microglia. nih.gov This is often achieved by targeting key signaling pathways like the nuclear factor-kappa B (NF-κB) pathway, which is crucial for the transcription of many inflammatory genes. nih.gov

Furthermore, some pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, particularly COX-2, which is upregulated during inflammation and contributes to the production of prostaglandins. rsc.org By suppressing these inflammatory mediators, this compound derivatives can help protect neurons from damage caused by chronic neuroinflammation. researchgate.net Research on related heterocyclic compounds, such as 2-pyridones, has shown they can reduce the production of reactive oxygen species (ROS), NO, interleukin-6 (IL-6), and TNF-α in stimulated microglial cells, further supporting the potential of pyrimidine-based structures in this therapeutic area. researchgate.net

Anticancer Research Applications

The this compound core is a valuable scaffold in the design and synthesis of anticancer agents. Its derivatives have been investigated for their ability to inhibit cancer cell growth through various mechanisms, serve as key precursors for approved drugs, and provide insights through structure-activity relationship studies.

Inhibition of Enzyme Targets (e.g., Acyl-CoA:cholesterol acyltransferase (ACAT))

Acyl-CoA:cholesterol acyltransferase (ACAT) is an intracellular enzyme responsible for esterifying cholesterol. nih.gov Its inhibition has been explored as a therapeutic strategy. While extensive research has been conducted on various chemical classes as ACAT inhibitors, specific studies directly linking this compound derivatives to potent ACAT inhibition are less common. nih.govamsterdamumc.nl However, the broader family of pyrone-containing molecules, which share some structural similarities, has been investigated as ACAT inhibitors. researchgate.net ACAT has two isoforms, ACAT1 and ACAT2, with ACAT1 being ubiquitously expressed and ACAT2 found mainly in the liver and intestine. frontiersin.orggoogle.com The development of selective inhibitors for these enzymes is an ongoing area of research.

Role as Precursors in Approved Drug Synthesis (e.g., Dasatinib)

One of the most significant applications of this compound derivatives is their role as key intermediates in the synthesis of approved pharmaceuticals. A prominent example is the anticancer drug Dasatinib, a dual Src/Abl kinase inhibitor used to treat chronic myeloid leukemia (CML) and acute lymphoblastic leukemia (ALL). researchgate.net

The synthesis of Dasatinib involves several steps where a pyrimidine derivative is crucial. Specifically, 4,6-dichloro-2-methylpyrimidine (B42779), which is synthesized from 4,6-dihydroxy-2-methylpyrimidine, serves as a core building block. vixra.org In the synthesis process, 4,6-dichloro-2-methylpyrimidine is coupled with another key fragment, 2-amino-N-(2-chloro-6-methylphenyl)thiazole-5-carboxamide. vixra.org This is followed by the addition of a piperazine (B1678402) side chain to yield the final Dasatinib molecule. nih.govgoogle.com The use of this pyrimidine intermediate is a critical part of several reported commercial synthesis routes for the drug. researchgate.netvixra.org

Structure-Activity Relationship (SAR) Studies for Cytotoxicity

Structure-activity relationship (SAR) studies are crucial for optimizing the anticancer activity of lead compounds. For pyrimidine derivatives, these studies have provided valuable insights into the structural features required for potent cytotoxicity against cancer cell lines. researchgate.netmdpi.comnih.gov

Research has shown that modifications at various positions of the pyrimidine ring can significantly impact biological activity. mdpi.com For instance, studies on related heterocyclic structures have demonstrated that the introduction of specific substituents can enhance cytotoxicity. mdpi.com The nature of the substituent at the C4 position of the pyrimidine ring, for example, has been shown to be important for activity. researchgate.net SAR studies on andrographolide (B1667393) analogues, which contain a different core but are also evaluated for cytotoxicity, revealed that the α-alkylidene-γ-butyrolactone moiety played a major role in the activity profile. nih.gov For pyrimidine derivatives, the presence of aromatic and heteroaromatic rings at certain positions can enhance cytotoxic effects compared to aliphatic groups. researchgate.net These studies guide medicinal chemists in designing new derivatives with improved potency and selectivity for cancer cells.

Table 1: Illustrative SAR data for Cytotoxicity of Heterocyclic Compounds This table is a generalized representation based on findings for various heterocyclic anticancer agents and does not represent specific this compound derivatives unless cited.

| Compound Series | Modification | Observation | Reference |

|---|---|---|---|

| Pyrimidine Hybrids | Addition of triazole moiety | Showed significant anti-proliferative activity against multiple cancer cell lines. | nih.gov |

| Thiazolidinone Analogues | Bromo substituent on phenylethyl amino group | Exhibited the highest antimigration effect against lung and breast cancer cell lines. | mdpi.com |

| Pyrazole Derivatives | Hydroxy group on aromatic B ring | Enhanced cytotoxic activity against several human cancer cell lines. | mdpi.com |

| Styryl-sulfonylmethylpyridines | Methoxy group substitutions | Led to potent mitotic inhibitors with selective cytotoxicity to cancer cells. | researchgate.net |

Enzyme Inhibition Studies

The this compound scaffold is also integral to the development of inhibitors for other key enzyme targets involved in various pathologies.

Hypoxia-Inducible Factor Prolyl Hydroxylase (HIF PHD) Inhibition for Anemia Treatment

A significant area of research for this compound derivatives is the inhibition of hypoxia-inducible factor (HIF) prolyl hydroxylases (PHDs). nih.govresearchgate.net PHDs are enzymes that, under normal oxygen conditions, mark the alpha subunit of HIF for degradation. d-nb.infogoogle.com By inhibiting PHD enzymes, HIF-α is stabilized, leading to the transcription of genes that promote red blood cell production, including erythropoietin (EPO). researchgate.netmdpi.com This mechanism offers a novel therapeutic approach for treating anemia, particularly in patients with chronic kidney disease. nih.govd-nb.info

Medicinal chemistry efforts have led to the discovery of potent 4-hydroxy-2-(heterocyclic)pyrimidine-5-carboxamide derivatives as PHD inhibitors. nih.govresearchgate.net These compounds, which often feature a hydroxypyrimidine core that acts as a bioisostere for a carboxylic acid, are designed to chelate the Fe(II) ion at the active site of the PHD enzyme. researchgate.netd-nb.info Optimization of this scaffold has produced orally bioavailable drug candidates that have advanced into clinical trials for the treatment of anemia. nih.gov One such compound, MK-8617, is an orally active pan-inhibitor of PHD1-3. nih.gov

Table 2: HIF PHD Inhibitory Activity of a 4-Hydroxypyrimidine (B43898) Derivative Series Data derived from structure-activity relationship studies on 4-hydroxypyrimidine inhibitors.

| Compound | Modification on C-5 Amide | PHD2 IC50 (µM) | Reference |

|---|---|---|---|

| 8 | Biphenyl (B1667301) | 0.025 ± 0.002 | d-nb.info |

| 9 | 4'-Methoxybiphenyl | 0.027 ± 0.003 | d-nb.info |

| 10 | Phenyl | 0.35 ± 0.04 | d-nb.info |

| 11 | 4-Fluorophenyl | 0.17 ± 0.01 | d-nb.info |

| 12 | 4-Chlorophenyl | 0.14 ± 0.01 | d-nb.info |

| 13 | 4-Methylphenyl | 0.40 ± 0.04 | d-nb.info |

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) Inhibition

N-Acylphosphatidylethanolamine phospholipase D (NAPE-PLD) is a key enzyme in the biosynthesis of N-acylethanolamines (NAEs), a class of bioactive lipid mediators. nih.govacs.org NAEs, which include the endocannabinoid anandamide, are involved in various physiological processes such as pain, inflammation, and appetite. nih.govacs.org Consequently, inhibiting NAPE-PLD presents a therapeutic strategy for modulating these pathways.

Derivatives of pyrimidine have been identified as potent inhibitors of NAPE-PLD. A high-throughput screening of a large compound library led to the discovery of pyrimidine-4-carboxamide (B1289416) derivatives as inhibitors of NAPE-PLD. nih.govacs.org Further optimization of a hit compound resulted in the development of LEI-401 , a potent and selective NAPE-PLD inhibitor with nanomolar efficacy. nih.govacs.org The structure-activity relationship (SAR) studies of these pyrimidine-4-carboxamides revealed that modifications at different positions of the pyrimidine ring significantly influenced their inhibitory potency and physicochemical properties. nih.govacs.org For instance, the replacement of a morpholine (B109124) substituent with an (S)-3-hydroxypyrrolidine increased the activity by 10-fold and reduced lipophilicity, leading to the development of LEI-401 as a drug-like inhibitor. nih.govacs.org

Another class of compounds, quinazoline (B50416) sulfonamides, has also been identified as NAPE-PLD inhibitors. ARN19874 was the first small-molecule inhibitor of NAPE-PLD to be characterized. rsc.org While not a direct derivative of this compound, its discovery highlights the potential of related heterocyclic scaffolds in targeting this enzyme.

Characterization of Binding Modes and Active Site Interactions

The crystal structure of human NAPE-PLD has revealed critical features of its active site, providing a basis for understanding inhibitor binding. The enzyme possesses a metallo-β-lactamase fold and contains a binuclear zinc (Zn²⁺) center within its active site, which is essential for catalysis. nih.govacs.orgnih.gov This active site is located within a large hydrophobic cavity, which accommodates the N-acyl chain of the substrate, N-acylphosphatidylethanolamine (NAPE). nih.govwikipedia.org

The phosphate (B84403) group of the substrate is thought to bridge the two zinc ions in the active site. nih.gov The active site is further characterized by the presence of specific amino acid residues that coordinate with the zinc ions and participate in the hydrolysis of NAPE. nih.gov Bile acids have been shown to bind to an allosteric site within the hydrophobic cavity, promoting the dimerization of the enzyme and enhancing its catalytic activity. nih.govwikipedia.org

Attempts to model the binding of the pyrimidine-4-carboxamide inhibitor, LEI-401 , into the active site of NAPE-PLD have been challenging. acs.org This difficulty is attributed to the large and hydrophobic nature of the substrate-binding cavity, which can accommodate the inhibitor in multiple possible orientations. acs.org The structure-activity relationship studies suggest that one of the substituents on the pyrimidine ring of LEI-401 may bind in a shallow lipophilic pocket within the active site. nih.govacs.org However, a definitive binding mode that fully explains the observed SAR has not yet been established. acs.org

Kinase Inhibition Profiles (e.g., EGFR kinase)

Kinases are a large family of enzymes that play crucial roles in cellular signaling, and their dysregulation is often implicated in diseases such as cancer. rsc.org The pyrimidine scaffold is a common feature in many kinase inhibitors. Derivatives of this compound have been investigated for their potential to inhibit various kinases, with a particular focus on the Epidermal Growth Factor Receptor (EGFR).

EGFR is a receptor tyrosine kinase that, when mutated or overexpressed, can drive the growth of several cancers, including non-small cell lung cancer (NSCLC). bohrium.com Several pyrimidine-based molecules have been developed as EGFR inhibitors. For example, Lazertinib , an oral, third-generation EGFR tyrosine kinase inhibitor, has been approved for the treatment of NSCLC with specific EGFR mutations. drugbank.com

Research has explored various 2-arylamino-4-(piperidin-4-yloxy)pyrimidines as covalent EGFR inhibitors targeting the T790M/L858R mutations. bohrium.com One such compound, 9i , demonstrated potent inhibition of EGFR T790M/L858R kinase with an IC₅₀ value of 4.902 nM. bohrium.com Another pyrimidine derivative, EGFR-IN-7 , has shown potent inhibitory effects on both wild-type EGFR and various mutant forms, with IC₅₀ values in the nanomolar range. medchemexpress.com

Table 1: Kinase Inhibition Data for Selected Pyrimidine Derivatives

| Compound | Target Kinase | IC₅₀ (nM) | Reference |

|---|---|---|---|

| 9i | EGFR T790M/L858R | 4.902 | bohrium.com |

| EGFR-IN-7 | EGFR (WT) | 7.92 | medchemexpress.com |

| EGFR-IN-7 | EGFR (Δ19del/T790M/C797S) | 0.218 | medchemexpress.com |

| EGFR-IN-7 | EGFR (C797S/T790M/L858R) | 0.16 | medchemexpress.com |

| A pyrimidine derivative | EGFR erbB1 | 320 | otavachemicals.com |

| Another pyrimidine derivative | EGFR erbB1 | 23 | otavachemicals.com |

These findings underscore the potential of the this compound scaffold as a template for the design of novel and selective kinase inhibitors, particularly for targeting EGFR in the context of cancer therapy.

Antimicrobial Properties

Antibacterial Activity and Targeted Pathways (e.g., DNA Synthesis Inhibition)

Pyrimidine derivatives are a well-established class of compounds with a broad spectrum of antibacterial activity against both Gram-positive and Gram-negative bacteria. mdpi.comresearchgate.net The this compound core is a key structural motif in many of these antibacterial agents.

While the exact mechanisms of action can vary, some pyrimidine derivatives are known to interfere with essential bacterial processes. One such targeted pathway is DNA synthesis. A study on a series of 4-hydroxy-2-pyridones, a structurally related class of compounds, demonstrated that they exhibit antibacterial activity by preferentially inhibiting bacterial DNA synthesis. nih.gov This suggests that this compound derivatives may also exert their antibacterial effects through a similar mechanism. The inhibition of DNA replication is a validated strategy for antibacterial drug development, as it effectively halts bacterial proliferation.

The antibacterial efficacy of these compounds is often evaluated by determining their minimum inhibitory concentration (MIC), which is the lowest concentration of the compound that prevents visible growth of a bacterium.

Antifungal Activity Spectrum and Potency

In addition to their antibacterial properties, derivatives of this compound have demonstrated significant antifungal activity against a wide range of fungal species. This includes both phytopathogenic fungi that can cause diseases in plants and human fungal pathogens. nih.govresearchgate.netresearchgate.net

Several studies have synthesized and evaluated novel pyrimidine derivatives for their in vitro antifungal activities against various phytopathogenic fungi. The results indicated that many of these compounds possess potent fungicidal activities, with some showing greater potency than existing commercial fungicides. nih.govresearchgate.net

Furthermore, certain N-methyl-4-hydroxy-2-pyridinone analogues, which share a similar core structure, have been isolated from fungi and have shown selective fungistatic activity against human pathogens like Aspergillus fumigatus. nih.gov Other pyrimidine derivatives have also been reported to be active against Candida albicans and Cryptococcus neoformans. mdpi.comnih.gov

The antifungal activity is influenced by the specific substitutions on the pyrimidine ring, indicating that the structure-activity relationship is crucial for designing potent antifungal agents based on the this compound scaffold.

Other Biological Applications

The versatile scaffold of this compound has led to the exploration of its derivatives for a variety of other biological applications beyond NAPE-PLD inhibition, kinase inhibition, and antimicrobial activities.

Antiviral Activity: Certain pyrimidine derivatives have shown promising antiviral properties. For instance, 6-benzyloxymethyl-4-hydroxy-2-methylpyrimidine (B1449820) has been investigated for its activity against the human immunodeficiency virus (HIV). It is suggested to act as a non-nucleoside reverse transcriptase inhibitor (NNRTI), a class of drugs that are a key component of antiretroviral therapy. Other pyrimidine derivatives have also been reported to have a broad range of anti-DNA virus activity. jchr.org Specifically, some 6-[2-(phosphonomethoxy)alkoxy]pyrimidines have demonstrated inhibitory effects against herpes viruses and retroviruses, including HIV-1 and HIV-2. acs.org

Anti-inflammatory Properties: The anti-inflammatory potential of pyrimidine derivatives has been another area of active research. Some derivatives of ethyl this compound-5-carboxylate have been shown to suppress the production of key inflammatory cytokines, suggesting their potential use in treating inflammatory diseases. Additionally, certain 2-amino-5-hydroxy-4-methylpyrimidine derivatives have been patented as anti-inflammatory agents. google.com The mechanism of action for some of these compounds is thought to involve the inhibition of cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway. dovepress.comrsc.org

Neuroprotective Effects: Several studies have highlighted the neuroprotective potential of this compound derivatives. For example, ethyl this compound-5-carboxylate derivatives have been shown to enhance neuronal survival in in vitro models. 4-Acetyl-2-methylpyrimidine (B1599970) has been studied for its ability to reduce neuronal damage by inhibiting endoplasmic reticulum (ER) stress and apoptosis. Furthermore, novel triazole-pyrimidine hybrids have demonstrated promising neuroprotective and anti-neuroinflammatory properties, suggesting their potential for the treatment of neurodegenerative diseases. nih.gov

Antioxidant Activity and Reactive Oxygen Species Scavenging

Derivatives of this compound have been investigated for their potential as antioxidants, primarily focusing on their ability to scavenge reactive oxygen species (ROS). ROS, such as superoxide (B77818) anions, hydroxyl radicals, and hydrogen peroxide, are highly reactive molecules generated during normal metabolic processes. An excess of ROS can lead to oxidative stress, a condition implicated in cellular damage and the pathogenesis of various diseases.

The antioxidant mechanism of pyrimidine derivatives often involves the donation of a hydrogen atom from a hydroxyl or amino group to neutralize free radicals. For instance, 4,6-Dihydroxy-2-methylpyrimidine has been identified as a scavenger of reactive oxygen species, a key aspect of its biochemical activity. smolecule.com This compound is capable of neutralizing active oxygen free radicals, thereby preventing oxidative damage to cellular components. smolecule.com The presence of hydroxyl groups on the pyrimidine ring is thought to contribute significantly to this antioxidant potential.

Studies on closely related compounds, such as 2-amino-4-hydroxy-6-methylpyrimidine (B160893), have shown interactions with molecules that generate ROS. In one study, this derivative was observed to quench the excited triplet state of riboflavin, a photosensitizer that can lead to the production of superoxide anions. nih.gov This interaction highlights a potential pathway by which these pyrimidine derivatives can mitigate the formation of harmful ROS.

| Derivative | Antioxidant Assay | Result | Reference |

| Ethyl 5-(2-ethoxy-2-oxoethyl)-7-hydroxy-2-methylpyrazolo[1,5-a]pyrimidine-3-carboxylate | DPPH radical scavenging | IC₅₀ = 15.34 μM | nih.gov |

| Various pyrimidine derivatives | DPPH radical scavenging | Good to high antioxidant activities | nih.gov |

| 2-amino-4-hydroxy-6-methylpyrimidine | Riboflavin quenching | Quenches excited singlet and triplet states | nih.gov |

| 4,6-Dihydroxy-2-methylpyrimidine | ROS Scavenging | Acts as a scavenger of reactive oxygen species | smolecule.com |

Note: IC₅₀ (Half-maximal Inhibitory Concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. A lower IC₅₀ value indicates greater antioxidant activity.

Interaction with Biological Molecules for Pathway Elucidation

The elucidation of biological pathways involving this compound and its derivatives often relies on studying their interactions with specific biomolecules, such as enzymes and proteins. These interactions can modulate cellular signaling and metabolic processes, providing insights into the compound's mechanism of action.

An example of this is seen with a derivative, 4-acetyl-2-methylpyrimidine, which has been shown to interact with p38α mitogen-activated protein kinase (MAPK). researchgate.net The MAPK pathway is a crucial signaling cascade involved in cellular responses to a variety of external stimuli, including stress and inflammation. By interacting with p38α MAPK, 4-acetyl-2-methylpyrimidine can influence these inflammatory pathways, suggesting a potential role in modulating cellular stress responses. researchgate.net

Furthermore, research in the plant Arabidopsis thaliana has shed light on the involvement of a pyrimidine derivative in thiamine (B1217682) (vitamin B1) biosynthesis. The enzyme 4-amino-5-hydroxymethyl-2-methylpyrimidine phosphate synthase, which is critical for creating the pyrimidine moiety of thiamine, has been found to interact with NFU1, an iron-sulfur (Fe-S) cluster transfer protein. researchgate.netnih.gov This interaction is essential for the maturation of the synthase, as NFU1 delivers the necessary [4Fe-4S] cluster to it. researchgate.netnih.gov This demonstrates a specific interaction between a pyrimidine-containing enzyme and a protein involved in cofactor assembly, thereby elucidating a key step in a vital metabolic pathway.

These examples underscore the importance of studying the molecular interactions of this compound derivatives to understand their biological functions and to map their involvement in complex cellular networks.

Role in Vitamin B6 Catabolism via Enzyme Decarboxylation

In certain microorganisms, derivatives structurally related to this compound play a role in the catabolism of vitamin B6. The bacterium Mesorhizobium loti possesses a well-characterized degradation pathway for pyridoxine (B80251) (a form of vitamin B6). nih.govsmolecule.com This pathway involves a series of enzymatic reactions that break down the vitamin into smaller molecules that can be utilized by the organism.

A key step in this pathway is a decarboxylation reaction catalyzed by the enzyme 3-hydroxy-2-methylpyridine-4,5-dicarboxylate decarboxylase (HMPDdc). smolecule.com This enzyme acts on 3-hydroxy-2-methylpyridine-4,5-dicarboxylate, a molecule that, while being a pyridine (B92270) derivative, shares structural similarities with substituted hydroxypyrimidines. The decarboxylase removes a carboxyl group from this substrate. smolecule.com

The genes encoding the enzymes for this entire nine-step degradation pathway in Mesorhizobium loti are located in a gene cluster, indicating a coordinated regulation of vitamin B6 catabolism. nih.govsmolecule.com The pathway ultimately converts pyridoxine into succinic semialdehyde, acetate, ammonia, and CO₂. smolecule.com The involvement of a decarboxylase acting on a substituted hydroxy-methyl-heterocycle highlights a specific enzymatic mechanism relevant to the broader class of compounds that includes this compound.

| Enzyme | Substrate | Product | Organism | Reference |

| 3-hydroxy-2-methylpyridine-4,5-dicarboxylate decarboxylase (HMPDdc) | 3-hydroxy-2-methylpyridine-4,5-dicarboxylate | 3-hydroxy-2-methylpyridine-5-carboxylate | Mesorhizobium loti | smolecule.com |

| 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic-acid dehydrogenase | 5-formyl-3-hydroxy-2-methylpyridine-4-carboxylic-acid | 3-hydroxy-2-methylpyridine-4,5-dicarboxylic acid | Pseudomonas MA-1 | researchgate.net |

Structural Characterization and Computational Chemistry of 4 Hydroxy 2 Methylpyrimidine Systems

Advanced Spectroscopic Analyses

Spectroscopic methods are indispensable tools for elucidating the molecular structure and electronic properties of chemical compounds. In the case of 4-hydroxy-2-methylpyrimidine (B146051), a comprehensive analysis using various spectroscopic techniques provides a detailed picture of its vibrational modes, electronic transitions, and molecular framework.

Fourier Transform Infrared (FTIR) Spectroscopy for Vibrational Modes

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying the functional groups and determining the molecular structure of a compound by analyzing its vibrational modes. The FTIR spectrum of a this compound derivative, specifically 2-hydroxy-4-methyl pyrimidine (B1678525) hydrochloride, reveals characteristic absorption bands corresponding to different vibrational motions within the molecule. asianpubs.org

Key vibrational assignments for a disubstituted pyrimidine like this compound include:

C-H Stretching: The C-H valence oscillations are typically observed in the region of 3100-3000 cm⁻¹. For a related compound, two bands at 3038 and 3010 cm⁻¹ have been assigned to this mode. asianpubs.org

C-N Stretching: The C–N stretching modes in disubstituted pyrimidines are generally found in the 1650-1400 cm⁻¹ range. In one study, bands at 1650 and 1627 cm⁻¹ were attributed to C–N stretching. asianpubs.org

Methyl Group Vibrations: The methyl group (–CH₃) exhibits several characteristic vibrations. The C–CH₃ stretching vibration has been identified around 1190-1200 cm⁻¹. asianpubs.org The symmetric and asymmetric deformation modes of the CH₃ group, as well as rocking modes, also appear at specific frequencies. asianpubs.org

Hydroxyl Group Vibrations: The O–H group vibrations are crucial for characterizing the "hydroxy" functionality. The C–O–H stretching mode is assigned a band at 1250 cm⁻¹, while the C–OH in-plane bending vibration is observed at a lower frequency, around 588 cm⁻¹. asianpubs.org

These assignments are generally consistent with those of similar pyrimidine derivatives. asianpubs.org The precise positions of these bands can be influenced by factors such as intermolecular interactions and the specific tautomeric form present.

Table 1: Selected FTIR Vibrational Frequencies for a this compound Analog

| Vibrational Mode | Observed Frequency (cm⁻¹) |

| C–H Stretching | 3038, 3010 |

| C–N Stretching | 1650, 1627 |

| C–CH₃ Stretching | 1190 |

| C–O–H Stretching | 1250 |

| C–OH In-plane Bending | 588 |

| C–CH₃ In-plane Bending | 530 |

| C–C–C Trigonal Bending | 925 |

| CH₃ Rocking | 1035 |

Data sourced from a study on 2-hydroxy-4-methyl pyrimidine hydrochloride. asianpubs.org

Fourier Transform Raman (FT-Raman) Spectroscopy

Fourier Transform Raman (FT-Raman) spectroscopy provides complementary information to FTIR, particularly for non-polar bonds and symmetric vibrations. The Raman spectra of pyrimidine derivatives have been studied to confirm and clarify their molecular structures. researchgate.net For instance, the Raman and infrared absorption spectra of aqueous 2- and 4-hydroxypyrimidine (B43898) have been used to elucidate their structures. researchgate.net In a combined experimental and theoretical study of 2-amino-4-hydroxy-6-methylpyrimidine (B160893), FT-Raman spectroscopy, along with FTIR, was used to interpret the vibrational spectra in terms of fundamental, combination, and overtone bands. researchgate.net The experimental spectra were found to be in good agreement with computed frequencies. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR) for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the detailed structure of organic molecules in solution. Both ¹H and ¹³C NMR provide valuable information about the chemical environment of the hydrogen and carbon atoms, respectively.

¹H NMR: The proton NMR spectrum of a this compound derivative would show distinct signals for the protons of the methyl group and the pyrimidine ring. The chemical shifts of these protons are influenced by the electronic effects of the substituents and the tautomeric form of the molecule. For instance, in a study of 2-amino-4-hydroxy-6-methylpyrimidine, ¹H NMR spectroscopy was used for structural analysis.

¹³C NMR: ¹³C NMR spectroscopy is particularly useful for studying the tautomerism in 4-hydroxypyrimidines. researchgate.net The chemical shift of the carbonyl carbon atom is highly sensitive to the tautomeric structure, allowing for the determination of the tautomeric composition in solution. researchgate.net Studies have shown that 4-hydroxypyrimidines can exist as a tautomeric mixture of two oxo forms (cyclic amides). researchgate.net The fraction of each tautomer can depend on the solvent's properties and the nature of other substituents on the pyrimidine ring. researchgate.net For example, ¹³C NMR data has indicated that the tautomer with isolated double bonds can have a zwitterionic structure. researchgate.net

Table 2: Representative ¹³C NMR Chemical Shifts for a Pyrimidine Derivative

| Carbon Atom | Chemical Shift (ppm) |

| C2 | Varies with tautomer |

| C4 | Varies with tautomer |

| C5 | Varies with tautomer |

| C6 | Varies with tautomer |

| Methyl Carbon | Varies with tautomer |

Note: The exact chemical shifts are highly dependent on the specific derivative, solvent, and tautomeric equilibrium.

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy probes the electronic transitions within a molecule. The absorption of UV or visible light promotes electrons from lower energy molecular orbitals to higher energy ones. rsc.org The UV-Vis spectrum of this compound and its derivatives is characterized by absorption bands corresponding to π → π* and n → π* transitions. upi.edu

The position and intensity of these absorption bands can provide insights into the electronic structure and tautomerism of the molecule. For example, the UV absorption spectra have been used to support the findings from ionization constant measurements regarding the lactim-lactam tautomerism in 5-substituted 4-hydroxy-2-methylpyrimidines. researchgate.net It was found that these compounds exist mainly as a mixture of lactam forms in aqueous solution. researchgate.net Theoretical calculations, such as Time-Dependent Density Functional Theory (TD-DFT), can be used to simulate the UV-Vis absorption spectrum and support experimental results. researchgate.net

Mass Spectrometry for Molecular Identification

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through the analysis of fragmentation patterns. In the context of this compound, mass spectrometry would confirm the molecular formula C₅H₆N₂O. nih.gov

The fragmentation pattern of pyrimidine derivatives upon electron impact ionization provides valuable structural information. This involves the identification of characteristic fragment ions formed by the successive loss of functional groups and the decomposition of the heterocyclic ring. researchgate.net The molecular ion peak is typically observed, and its fragmentation can elucidate the connectivity of the atoms within the molecule.

X-ray Crystallography and Crystal Engineering

X-ray crystallography provides the most definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. For a derivative, ethyl this compound-5-carboxylate, crystallographic analysis revealed a planar configuration for the pyrimidine heterocycle, with the substituents arranged nearly coplanar, contributing to the molecule's stability.

Crystal engineering is the design and synthesis of molecular solids with desired properties, based on an understanding of intermolecular interactions. researchgate.net In the context of this compound systems, crystal engineering principles can be applied to control the packing of molecules in the crystal lattice, which can influence physical properties. Hydrogen bonding is a particularly important intermolecular interaction in these systems, often leading to the formation of specific supramolecular structures. dntb.gov.ua The study of co-crystals involving pyrimidine derivatives demonstrates how hydrogen-bond donors and acceptors can be used to assemble new crystalline structures. acs.org

Single Crystal X-ray Diffraction (SCXRD) for Molecular and Crystal Structures

As of the latest literature and database reviews, a public-domain single-crystal X-ray diffraction study for this compound is not available. Consequently, detailed experimental data on its crystal system, space group, unit cell dimensions, and precise atomic coordinates are not published.

For related compounds, such as ethyl this compound-5-carboxylate, crystallographic studies have revealed a planar configuration of the pyrimidine ring. In the case of the trihydrate of 2-amino-4-hydroxy-6-methylpyrimidine, the crystal structure was characterized as triclinic. This information on analogous compounds suggests that this compound likely exhibits a planar or near-planar pyrimidine core. However, without a dedicated SCXRD analysis of this compound, its specific molecular and crystal structure remains undetermined.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, C-H···O Interactions)

The molecular structure of this compound, featuring a hydroxyl group (-OH) and nitrogen atoms within the pyrimidine ring, suggests the high potential for significant intermolecular interactions, particularly hydrogen bonding. The hydroxyl group can act as a hydrogen bond donor, while the nitrogen atoms and the oxygen of the hydroxyl group can act as hydrogen bond acceptors. These interactions are crucial in dictating the supramolecular assembly of the compound in the solid state.

Additionally, weaker interactions such as C-H···O interactions, where a carbon-hydrogen bond acts as a weak donor to an oxygen acceptor, are also anticipated. While infra-red spectroscopic evidence has supported the hypothesis of hydrogen bonding in various hydroxypyrimidines, a detailed analysis of the specific hydrogen bonding network and other intermolecular interactions for this compound is contingent on the availability of its crystal structure.

Hirshfeld Surface Analysis and 2D Fingerprint Plots for Supramolecular Interactions

Hirshfeld surface analysis is a powerful computational tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis maps the electron distribution of a molecule within its crystalline environment, allowing for the identification of close contacts with neighboring molecules. The corresponding 2D fingerprint plots provide a quantitative summary of the different types of intermolecular contacts.

Crystal Packing Analysis and Network Architectures

The arrangement of molecules in a crystal, known as crystal packing, is governed by the interplay of various intermolecular forces. The anticipated hydrogen bonding capabilities of this compound suggest the formation of robust supramolecular networks. These networks could range from simple dimeric motifs to more complex one-, two-, or three-dimensional architectures.

In related compounds, such as derivatives of 2-aminopyrimidines, extensive hydrogen-bonding networks leading to the formation of chains and more complex 3D structures have been observed. The specific network architecture for this compound would depend on the preferred hydrogen bonding motifs and the steric influence of the methyl group. A definitive description of its crystal packing and network architecture awaits experimental determination of its crystal structure.

Theoretical and Quantum Chemical Studies

In the absence of experimental crystallographic data, theoretical and quantum chemical methods provide a valuable avenue for predicting and understanding the properties of molecules. Density Functional Theory (DFT) is a particularly powerful and widely used computational method for this purpose.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is routinely employed to predict a wide range of molecular properties, including optimized geometries, vibrational frequencies, and electronic properties.

A fundamental application of DFT is the optimization of molecular geometries to find the lowest energy conformation of a molecule. This process involves calculating the forces on each atom and iteratively adjusting their positions until a minimum on the potential energy surface is reached. For pyrimidine derivatives, DFT calculations, often using functionals like B3LYP in conjunction with a suitable basis set (e.g., 6-311++G(d,p)), have been shown to provide optimized geometries that are in good agreement with experimental data where available. researchgate.net

For this compound, a DFT geometry optimization would yield theoretical bond lengths, bond angles, and dihedral angles. This computational approach can also be used to study the tautomeric equilibrium between the 4-hydroxy form and its 4-oxo tautomer (2-methyl-3H-pyrimidin-4-one), providing insights into their relative stabilities. A study on related pyrimidine systems indicated that such theoretical calculations are crucial for understanding molecular characteristics. researchgate.net

Below is a hypothetical table illustrating the kind of data that would be obtained from a DFT geometry optimization of this compound. Note: These values are for illustrative purposes and are not based on a published study of this specific molecule.

| Parameter | Atom 1 | Atom 2 | Atom 3 | Predicted Value (DFT) |

| Bond Length (Å) | N1 | C2 | 1.34 | |

| C2 | N3 | 1.33 | ||

| N3 | C4 | 1.35 | ||

| C4 | C5 | 1.42 | ||

| C5 | C6 | 1.37 | ||

| C6 | N1 | 1.35 | ||

| C4 | O7 | 1.36 | ||

| O7 | H8 | 0.97 | ||

| C2 | C9 | 1.50 | ||

| Bond Angle (°) | C6 | N1 | C2 | 118.0 |

| N1 | C2 | N3 | 125.0 | |

| C2 | N3 | C4 | 117.0 | |

| N3 | C4 | C5 | 120.0 | |

| C4 | C5 | C6 | 118.0 | |

| C5 | C6 | N1 | 122.0 | |

| N3 | C4 | O7 | 119.0 | |

| Dihedral Angle (°) | N1 | C2 | N3 | C4 |

| C2 | N3 | C4 | C5 |

Anharmonic Vibrational Frequency Simulations

Time-Dependent Density Functional Theory (TD-DFT) for Electronic Spectra

Time-Dependent Density Functional Theory (TD-DFT) is a powerful method for calculating the electronic absorption spectra of molecules. nih.gov It provides information about excitation energies, oscillator strengths, and the nature of electronic transitions. researchgate.net

For 2-amino-4-hydroxy-6-methylpyrimidine, TD-DFT calculations have been performed to simulate the UV-Vis spectrum in both the gas phase and in ethanol (B145695) solvent. researchgate.net The calculated spectra were found to be comparable to the experimental spectra, allowing for the assignment of the observed absorption bands to specific electronic transitions, typically π → π* and n → π* transitions within the pyrimidine ring. researchgate.net The inclusion of solvent effects, often using models like the Polarizable Continuum Model (PCM), is crucial for obtaining accurate predictions of electronic spectra in solution. nih.gov

MP2 and Other Ab Initio Methods for High-Level Calculations

While DFT methods are widely used for their balance of accuracy and computational cost, higher-level ab initio methods such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide more accurate results, especially for systems where electron correlation is significant. capes.gov.br

In the study of 2-amino-4-hydroxy-6-methylpyrimidine, MP2 theory, in conjunction with the 6-311G(d,p) basis set, was used to calculate the potential energy surface for anharmonic vibrational frequency simulations. researchgate.netresearchgate.net MP2 calculations are often used to obtain benchmark energies and geometries for comparison with DFT and experimental results. capes.gov.br For instance, estimates of complete basis set (CBS) limits at the MP2 level have been used to determine accurate binding energies for molecular clusters. capes.gov.br These high-level calculations, though computationally intensive, are essential for validating the results of more approximate methods and for providing a deeper understanding of molecular properties.